molecular formula C9H12O2 B3031902 4-Ethoxy-2-methylphenol CAS No. 84822-50-4

4-Ethoxy-2-methylphenol

Cat. No. B3031902
CAS RN: 84822-50-4
M. Wt: 152.19 g/mol
InChI Key: OQXIJGPDWSLQPF-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylphenol is a chemical compound with the molecular formula C9H12O2 . It is a phenol with an ethoxy group and a methyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-methylphenol consists of a benzene ring with an ethoxy group (C2H5O) and a methyl group (CH3) attached to it . The molecular weight of this compound is 152.1904 .


Physical And Chemical Properties Analysis

4-Ethoxy-2-methylphenol is a solid at room temperature . It has a molecular weight of 152.1904 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Tautomerism and Molecular Interactions

  • Study on (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol : This compound, closely related to 4-Ethoxy-2-methylphenol, was investigated for its tautomerism in different solvent media and the solid state. The research highlighted the molecular structure and spectroscopic properties, emphasizing the enol form in various solvents (Albayrak et al., 2011).

Steric and Spin Density Effects

  • ESR Study on 4-ethoxy-2,3,5,6-tetramethylphenol : This research analyzed the radicals derived from 4-ethoxy-2,3,5,6-tetramethylphenol, examining the effects of steric and spin density on these radicals. Such studies are crucial in understanding the electronic properties of these compounds (Ondercin et al., 1976).

Chemical Reactivity and Structure Analysis

  • Spectroscopic and XRD Analysis of Ethoxyphenol Compounds : The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized. This research provided insights into the molecular structure, interactions, and reactivity of such compounds, contributing to the broader understanding of ethoxyphenols (Demircioğlu et al., 2019).

Antioxidant and Biological Activities

  • Comparative Study on Eugenol Derivatives : Research on derivatives of eugenol, which include compounds similar to 4-Ethoxy-2-methylphenol, demonstrated significant antioxidative properties. These findings are relevant in the context of food preservation, pharmaceuticals, and potentially in experimental cancer treatments (Mastelić et al., 2008).

Environmental Impact and Degradation

  • Degradation of Chloro-methylphenols : Research on the degradation of chloro-methylphenols, including 4-chloro-2-methylphenol, in aqueous solutions used Electro-Fenton and photoelectro-Fenton processes. This study is crucial for understanding the environmental impact and removal methods for such compounds (Irmak et al., 2006).

Safety and Hazards

4-Ethoxy-2-methylphenol is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Target of Action

4-Ethoxy-2-methylphenol is a chemical compound with the molecular formula C9H12O2

Biochemical Pathways

It’s worth noting that phenols, a class of compounds to which 4-ethoxy-2-methylphenol belongs, are known to participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of 4-Ethoxy-2-methylphenol can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

4-ethoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIJGPDWSLQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607543
Record name 4-Ethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-methylphenol

CAS RN

84822-50-4
Record name 4-Ethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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